Product packaging for 1-(3-Bromophenyl)sulfonylazepane(Cat. No.:CAS No. 1022438-79-4)

1-(3-Bromophenyl)sulfonylazepane

Cat. No.: B2768039
CAS No.: 1022438-79-4
M. Wt: 318.23
InChI Key: XDMGKPLXTVIENO-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)sulfonylazepane (CAS 1022438-79-4) is a sulfonamide derivative featuring an azepane ring, a seven-membered nitrogen heterocycle, substituted with a 3-bromophenylsulfonyl group. With a molecular formula of C12H16BrNO2S and a molecular weight of 318.23 g/mol, this compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research . The structural motif of sulfonamides on nitrogen-containing heterocycles is frequently explored in the design of biologically active molecules . The bromine atom on the phenyl ring provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of analogues for structure-activity relationship (SAR) studies. This compound is intended for research purposes as a key intermediate in the synthesis of more complex target molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrNO2S B2768039 1-(3-Bromophenyl)sulfonylazepane CAS No. 1022438-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c13-11-6-5-7-12(10-11)17(15,16)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMGKPLXTVIENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Bromophenyl Sulfonylazepane and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scripps.educhembam.comdeanfrancispress.com For 1-(3-Bromophenyl)sulfonylazepane, the most logical disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide group. This disconnection reveals two key precursors: 3-bromophenylsulfonyl chloride and azepane.

Figure 1: Retrosynthetic analysis of this compound

This analysis simplifies the synthesis into two main challenges: the preparation of the individual precursors and their subsequent coupling.

Synthesis of Bromophenylsulfonyl Precursors

The primary precursor for the aryl-sulfonyl moiety is 3-bromobenzenesulfonyl chloride. solubilityofthings.com This compound can be synthesized through various methods, with a common approach being the chlorosulfonylation of bromobenzene. However, direct chlorosulfonylation can sometimes lead to mixtures of isomers. A more specific route involves the diazotization of 3-bromoaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source.

Another relevant precursor, 4-bromophenylsulfonyl chloride, has been synthesized by reacting it with diethyl amine to form an intermediate sulfonamide, which can then undergo further reactions. researchgate.net The synthesis of 4-[(4-bromophenyl)sulfonyl]benzoyl chloride has also been reported, starting from 4-[(4-bromophenyl)sulfonyl]benzoic acid and reacting it with thionyl chloride. farmaciajournal.com

Preparation of Substituted Azepane Building Blocks

Azepane, a seven-membered saturated heterocycle, is a common building block in medicinal chemistry. While azepane itself is commercially available, the synthesis of substituted azepanes is crucial for creating analogues. Various methods for synthesizing substituted azepanes have been developed. One approach involves the ring expansion of smaller rings, such as piperidines. For instance, N-Boc-protected cyclic enamines can undergo dihalocyclopropanation, followed by deprotection and reductive amination, which triggers a ring expansion to yield substituted tetrahydroazepine derivatives. chembam.com

Direct Synthesis Approaches to this compound

The direct synthesis of this compound involves the formation of the sulfonamide bond by coupling the two key precursors identified in the retrosynthetic analysis.

Sulfonylation Reactions for Azepane Ring Formation

The most direct method for synthesizing the target molecule is the sulfonylation of azepane with 3-bromophenylsulfonyl chloride. This reaction is a classic example of nucleophilic substitution at the sulfonyl group, where the nitrogen atom of the azepane ring acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Common bases used for this purpose include triethylamine (B128534), pyridine (B92270), or an excess of the amine reactant itself.

A general procedure for the sulfonylation of cyclic amines involves dissolving the amine and a base in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), followed by the slow addition of the arylsulfonyl chloride at a controlled temperature, often at 0 °C to room temperature. nih.gov

Coupling Strategies for Aryl-Sulfonyl Linkages

While the direct sulfonylation of azepane is the most straightforward approach, other coupling strategies can be employed, particularly for the synthesis of analogues. For instance, palladium-catalyzed cross-coupling reactions can be used to form the aryl-sulfur bond. One such method involves the coupling of an aryl boronic acid with a source of sulfur dioxide, followed by chlorination to generate the sulfonyl chloride in situ, which can then react with an amine. nih.gov

Another strategy is the reductive coupling of nitroarenes with aryl sulfinates, which can provide a route to heteroaryl sulfonamides. organic-chemistry.org These alternative methods offer flexibility in the synthesis of a diverse range of sulfonamide-containing molecules.

Multi-Step Reaction Pathways for Related Analogues

The synthesis of analogues of this compound often requires multi-step reaction sequences. For example, the synthesis of TASIN analogues, which are structurally related, involves the standard sulfonylation of substituted piperidines and azepanes with various arylsulfonyl chlorides. nih.gov In cases where the desired starting materials are not commercially available, multi-step syntheses are employed to build the necessary fragments before the final coupling reaction.

For instance, the synthesis of analogues with modifications on the azepane ring might involve the initial synthesis of a substituted azepane, as described in section 2.1.2, followed by sulfonylation. Similarly, modifications to the bromophenyl ring could be introduced before the formation of the sulfonyl chloride.

Strategies for Incorporating Brominated Phenyl Moieties

The introduction of the 3-bromophenylsulfonyl group is a critical step in the synthesis of the target compound. The most direct and conventional method involves the reaction of azepane with 3-bromobenzenesulfonyl chloride. theses.fruni-muenchen.deworktribe.com This electrophilic reagent readily reacts with the secondary amine of the azepane ring, typically in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

Alternative modern approaches offer pathways that build the arylsulfonyl moiety from different precursors. Palladium-catalyzed cross-coupling reactions represent a versatile strategy. For instance, a palladium-catalyzed reaction can couple an arylboronic acid, such as 3-bromophenylboronic acid, with a source of sulfur dioxide and an amine. acs.orgnih.gov This allows for the convergent assembly of the sulfonamide from readily available building blocks. acs.org Another approach involves the palladium-catalyzed coupling of arylsulfonyl hydrazides with nitroarenes. researchgate.net

The presence of the bromine atom on the phenyl ring is generally well-tolerated in these synthetic transformations. nih.govresearchgate.netmdpi.com In fact, its inclusion can be crucial for the biological activity of the final compound in certain contexts. nih.gov The synthesis of various bromophenyl-containing compounds, such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one and 1-(5-bromo-2-hydroxyphenyl)-3-p-tolylpropane-1,3-dione, demonstrates the feasibility of incorporating this moiety using standard synthetic protocols. scitepress.orgderpharmachemica.com

Stereoselective Synthesis Considerations

While this compound itself is achiral, the synthesis of analogues with substituents on the azepane ring necessitates stereochemical control. The development of stereoselective methods for producing substituted azepanes is an active area of research due to the prevalence of this scaffold in biologically active molecules. whiterose.ac.uk

Several key strategies have been developed for the enantioselective or diastereoselective synthesis of the azepane ring:

Ring-Closing Metathesis (RCM): Starting from chiral precursors like (S)-allylglycine, N-alkylation followed by RCM can produce dehydroazepines. However, subsequent stereoselective reduction of the double bond can be challenging and may predominantly yield the undesired diastereomer. acs.org

Organocatalyzed Domino Reactions: An enantioselective organocatalyzed domino synthesis of azepane moieties has been reported, involving the annulation of α-ketoamides with enals. This method creates multiple stereocenters with high stereoselectivity and allows for the synthesis of optically active azepanones and related derivatives on a gram scale. rsc.org

Ring Expansion: Stereoselective ring expansion of smaller, more readily accessible chiral rings, such as piperidines or 2-azanorbornan-3-yl methanols, can produce chiral azepanes. researchgate.netresearchgate.net These methods often proceed via aziridinium (B1262131) intermediates, with the stereochemical outcome dependent on the configuration of the starting alcohol. researchgate.net

Asymmetric Synthesis from Acyclic Precursors: A scalable asymmetric synthesis of substituted azepane-2-carboxylate derivatives has been developed starting from a known hydroxy-ketone. A key step involves the oxidative cleavage of a bicyclic intermediate, which establishes the stereochemistry at two centers of the azepane ring. acs.org

Osmium-Catalyzed Aminohydroxylation: A novel approach to heavily hydroxylated azepane iminosugars uses an osmium-catalyzed tethered aminohydroxylation reaction. This step forms a new C-N bond with complete regio- and stereocontrol, leading to the desired azepane after subsequent cyclization. nih.govunifi.it

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound is highly dependent on the optimization of reaction parameters. Key factors include the choice of solvent, the catalytic system employed, and considerations for scaling the reaction from discovery to laboratory production quantities.

Solvent Effects on Reaction Efficacy

The solvent plays a crucial role in sulfonylation reactions, influencing reaction rates and yields. The choice of solvent can affect the solubility of reactants and the stabilization of intermediates or transition states. In the sulfonylation of amines with sulfonyl chlorides, a variety of solvents have been explored. While some reactions can be performed under solvent-free conditions, particularly with highly reactive amines like aniline (B41778), the use of a solvent is often necessary. semanticscholar.orgrsc.org

Polar aprotic solvents are commonly employed. A study on the synthesis of sulfonamide derivatives using a marine sponge/nano-CuO catalyst found that acetonitrile (B52724) (CH3CN) was superior to other solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc). nih.gov Similarly, the use of a polar aprotic solvent system like ethanol-THF has been found to be effective for N-sulfonylation reactions conducted under ultrasonic conditions. researchgate.net In some palladium-catalyzed preparations of arylsulfonyl chlorides from arylboronic acids, anhydrous acetone (B3395972) was found to be an optimal solvent. nih.gov

SolventRelative Yield (%)Reference
Acetonitrile (CH3CN)92 nih.gov
Tetrahydrofuran (THF)65 nih.gov
Dichloromethane (CH2Cl2)50 nih.gov
Chloroform (CHCl3)45 nih.gov
Ethyl Acetate (EtOAc)40 nih.gov

Table 1: Effect of different solvents on the yield of a representative sulfonylation reaction between p-chlorobenzene sulfonyl chloride and p-anisidine, catalyzed by marine sponge/nano-CuO. The data illustrates the significant impact of solvent choice on reaction efficiency.

Catalysis in Sulfonylation and Coupling Reactions

Catalysis is fundamental to the modern synthesis of sulfonamides, offering milder reaction conditions, improved yields, and broader substrate scope compared to non-catalytic methods.

Base Catalysis: The most traditional form of catalysis in the reaction between an amine and a sulfonyl chloride is the use of a base. researchgate.net Tertiary amines such as pyridine or triethylamine are commonly used to scavenge the HCl generated during the reaction. worktribe.comresearchgate.net If the amine reactant is inexpensive, it can be used in excess to serve as both the nucleophile and the base. researchgate.net

Metal Catalysis: Transition metals, particularly palladium and copper, are extensively used in modern sulfonamide synthesis.

Palladium: Palladium catalysts are effective for creating the aryl-sulfur bond. Methods include the coupling of arylboronic acids with a sulfur dioxide source and an amine, or the reaction of aryl halides with sulfonamides (Buchwald-Hartwig amination). acs.orgnih.govnih.govresearchgate.net Palladium nanoparticles have also been used as reusable catalysts for the N-arylation of sulfonamides. researchgate.net

Copper: Copper-catalyzed reactions, such as the Chan-Lam coupling, can form the S-N bond by reacting sulfonyl azides with boronic acids. researchgate.net Synergistic photoredox and copper catalysis has been employed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org

Organocatalysis and Other Systems:

A broad-spectrum, catalytic amidation of sulfonyl fluorides can be achieved using a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). chemrxiv.org

Natural catalysts, such as a marine sponge/nano-CuO composite, have been shown to efficiently catalyze the sulfonylation of amines under mild, room-temperature conditions. nih.gov

Electrochemical methods offer a metal-free approach to synthesize sulfonamides directly from arenes, SO2, and amines via C-H activation. nih.gov

Catalyst SystemReaction TypeKey FeaturesReference
Pyridine/TriethylamineBase-catalyzed SulfonylationTraditional, simple, requires stoichiometric base. researchgate.net
Pd(OAc)2 / LigandPd-catalyzed Cross-CouplingVersatile for C-S bond formation from arylboronic acids or halides. acs.orgnih.gov
CuClCu-catalyzed Chan-Lam CouplingMild conditions for coupling sulfonyl azides and boronic acids. researchgate.net
Marine Sponge/Nano-CuOHeterogeneous CatalysisNatural, reusable, mild conditions. nih.gov
1-Hydroxybenzotriazole (HOBt)OrganocatalysisEffective for activating sulfonyl fluorides for amidation. chemrxiv.org

Table 2: Comparison of different catalytic systems used in the synthesis of aryl sulfonamides.

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic route for a compound like this compound from a small, discovery scale to a larger, multi-gram laboratory scale introduces several challenges.

Reagent Hazards and Stoichiometry: Traditional methods often rely on hazardous reagents like chlorosulfonic acid or thionyl chloride, which are highly toxic and corrosive. rsc.org The scale-up of reactions using these reagents can be difficult due to safety concerns and the potential for exothermic events. rsc.org Furthermore, reactions requiring stoichiometric amounts of reagents, such as base-catalyzed sulfonylations, generate significant amounts of waste, which can complicate purification on a larger scale.

Purification: As the scale of a reaction increases, purification by methods like column chromatography becomes less practical and more resource-intensive. Therefore, developing routes that produce clean products requiring only simple filtration or recrystallization is highly desirable. This was a consideration in the development of a catalytic amidation of sulfonyl fluorides, which yielded a multi-gram scale product without the need for chromatography. chemrxiv.org

Modern Solutions for Scale-Up:

Catalytic Methods: The use of highly efficient catalysts reduces the amount of reagents needed and often leads to cleaner reactions, simplifying workup and purification. Catalytic methods using sulfonyl fluorides instead of the more reactive sulfonyl chlorides are considered advantageous for process chemistry. chemrxiv.org

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for scaling up laboratory syntheses. It offers enhanced safety by minimizing the volume of hazardous reagents at any given time, improved control over reaction parameters like temperature and mixing, and the potential for higher yields and purity. beilstein-journals.orgacs.org Flow systems have been designed for reactions involving unstable organometallic reagents, which are often used in modern coupling strategies. beilstein-journals.org

Telescoping Reactions: Designing a synthesis where multiple steps can be performed in a single pot ("one-pot" or telescoped reactions) without isolating intermediates can significantly improve efficiency and reduce waste on a larger scale. This has been demonstrated in the one-pot conversion of thiols to sulfonamides. researchgate.net

Reactions Involving the Bromine Moiety

The presence of a bromine atom on the aromatic ring of this compound is a key feature for its chemical derivatization. This halogen provides a reactive site for a variety of transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Halogen Exchange Reactions

While direct research on halogen exchange reactions specifically for this compound is not extensively documented in the provided results, this type of transformation is a fundamental process in organic synthesis. It typically involves the conversion of the carbon-bromine bond to a carbon-iodine or carbon-fluorine bond, which can subsequently alter the reactivity of the molecule for further synthetic steps.

Cross-Coupling Methodologies

The bromine atom serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular frameworks. researchgate.net

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position of the phenyl ring. The general applicability of Suzuki-Miyaura coupling to aryl bromides suggests its feasibility for derivatizing this compound. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method would enable the introduction of various alkynyl substituents onto the phenyl ring of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. libretexts.org It involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. libretexts.org This would allow for the synthesis of a variety of N-aryl and N-heteroaryl derivatives of this compound, which are common motifs in pharmacologically active compounds. libretexts.org

Table 1: Overview of Cross-Coupling Reactions Applicable to this compound

Reaction NameReactantsCatalyst SystemBond FormedPotential Products
Suzuki-Miyaura Aryl/vinyl boronic acid or esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-C (Aryl-Aryl, Aryl-Vinyl)Biaryl or vinyl-substituted derivatives
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, Base (e.g., NEt₃)C-C (Aryl-Alkynyl)Arylalkyne derivatives
Buchwald-Hartwig Primary or secondary aminePd catalyst, Ligand, Base (e.g., NaOtBu)C-N (Aryl-Amine)N-Aryl or N-heteroaryl amine derivatives

Nucleophilic Aromatic Substitution on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNA) is another important class of reactions for modifying the bromophenyl ring. libretexts.org In these reactions, the bromine atom is displaced by a nucleophile. The success of SNAr reactions is often dependent on the electronic nature of the aromatic ring; electron-withdrawing groups ortho and para to the leaving group can significantly activate the ring towards nucleophilic attack. libretexts.org While the sulfonyl group is electron-withdrawing, its meta-position relative to the bromine in this compound may result in lower reactivity compared to ortho- or para-substituted analogues.

However, modern methodologies, such as the use of strong bases or transition metal catalysis, can often overcome these limitations. libretexts.orgmasterorganicchemistry.com Furthermore, the use of phase-transfer catalysts can enhance the reactivity of nucleophiles in solid-liquid systems. vdoc.pub A variety of nucleophiles, including alkoxides, thiolates, and amines, can potentially be employed to displace the bromine atom, leading to the formation of ethers, thioethers, and substituted anilines, respectively. d-nb.infomdpi.com

Modifications of the Sulfonyl Group

The sulfonyl group in this compound also presents opportunities for chemical modification, although these transformations are generally less common than reactions involving the bromine moiety.

Reductive Transformations of the Sulfonyl Moiety

The reduction of sulfonamides to the corresponding amines is a challenging transformation that typically requires harsh reaction conditions. However, various reducing agents have been developed for this purpose. The specific conditions required for the reduction of the sulfonyl group in this compound would need to be determined experimentally, taking into account the potential for side reactions involving the bromine atom.

Introduction of Additional Substituents Adjacent to the Sulfonyl Group

The introduction of substituents onto the azepane ring, adjacent to the sulfonyl group, represents another avenue for derivatization. This could potentially be achieved through metallation of the α-carbon followed by reaction with an electrophile. However, the acidity of the α-protons would be a critical factor in the success of such a strategy. The specific reaction conditions would need to be carefully optimized to achieve the desired regioselectivity and avoid unwanted side reactions.

Transformations of the Azepane Ring

The azepane ring in this compound presents opportunities for structural modification, primarily centered on the nitrogen atom, although functionalization of the carbon backbone is also conceivable under specific conditions.

The nitrogen atom of the azepane ring in N-sulfonylated systems like this compound is generally considered to be less nucleophilic compared to its corresponding free amine, due to the electron-withdrawing effect of the sulfonyl group. However, N-alkylation and N-acylation can still be achieved under appropriate reaction conditions.

N-Alkylation: The introduction of alkyl groups onto the azepane nitrogen has not been extensively documented for this specific compound. However, drawing parallels from the general reactivity of sulfonamides, N-alkylation can be challenging. Methods that enhance the nucleophilicity of the nitrogen or employ highly reactive alkylating agents would be necessary. For instance, deprotonation of the N-H bond using a strong base to form the corresponding amide anion, followed by reaction with an alkyl halide, could be a viable strategy. The choice of base and solvent would be critical to avoid competing reactions.

N-Acylation: The N-acylation of sulfonamides is a more commonly employed transformation. researchgate.net This can be achieved by reacting the sulfonamide with an acyl chloride or anhydride, often in the presence of a base to neutralize the liberated acid. Lewis acid catalysis has also been reported to promote the N-acylation of carbamates and related compounds, a strategy that could potentially be adapted for this compound. semanticscholar.org These reactions would yield N-acyl-N-(3-bromophenyl)sulfonylazepanes, introducing a new dimension of structural diversity.

Functionalization of the carbon skeleton of the azepane ring in this compound is a more complex undertaking. The saturated nature of the ring necessitates strategies involving C-H activation or the use of pre-functionalized azepane precursors.

One theoretical approach involves the α-lithiation of the N-sulfonylated azepane. The sulfonyl group can direct metallation to the adjacent carbon atoms. Subsequent reaction of the resulting organolithium species with a variety of electrophiles could introduce substituents at the 2- or 7-positions of the azepane ring. This methodology has been explored for N-Boc protected azepanes and could potentially be extended to N-sulfonylated analogues. whiterose.ac.uk

Ring-expansion strategies starting from smaller, more readily functionalized piperidine (B6355638) rings have also been reported to generate substituted azepane derivatives, which could then be sulfonylated to afford analogues of this compound. nih.gov

Development of Novel Analogues and Derivatives through Targeted Chemical Synthesis

The synthetic utility of this compound is highlighted by its role as a precursor in the development of novel bioactive molecules. The 3-bromophenyl moiety is a key feature, enabling a wide range of derivatization reactions, particularly palladium-catalyzed cross-coupling reactions.

A notable example is the synthesis of a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives, which have been investigated as potent inhibitors of carbonic anhydrase IX (CAIX), a target in cancer therapy. nih.govarkat-usa.org In this synthetic pathway, the bromine atom of a precursor related to this compound serves as a reactive site for the introduction of a carboxamide group, which is crucial for the biological activity of the final compounds.

The general synthetic scheme involves the initial preparation of a 3-sulfonyl chloride derivative of a benzoic acid ester, followed by reaction with azepane to form the sulfonamide bond. The bromo- and ester functionalities can then be sequentially manipulated to generate a diverse library of analogues. The following table outlines a representative, albeit generalized, synthetic approach to such derivatives, underscoring the versatility of the this compound scaffold.

StepReactant AReactant BReagents and ConditionsProductPurpose
13-Bromobenzoic acidThionyl chlorideHeat3-Bromobenzoyl chlorideActivation of the carboxylic acid
23-Bromobenzoyl chlorideAzepaneBase (e.g., triethylamine), DCM1-(3-Bromobenzoyl)azepaneFormation of the amide bond
31-(3-Bromobenzoyl)azepaneChlorosulfonic acidNeat, 0°C to rt3-(Azepane-1-carbonyl)-5-bromobenzenesulfonyl chlorideIntroduction of the sulfonyl chloride group
43-(Azepane-1-carbonyl)-5-bromobenzenesulfonyl chlorideNaN3 then reductionVarious3-(Azepan-1-ylsulfonyl)-5-aminobenzamide derivativesIntroduction of diverse aryl groups
53-(Azepan-1-ylsulfonyl)-5-bromobenzamideVarious boronic acidsPd catalyst, base, solvent3-(Azepan-1-ylsulfonyl)-5-arylbenzamide derivativesSuzuki coupling to introduce diversity

This table represents a generalized synthetic strategy and may not reflect the exact experimental details for the synthesis of all reported analogues.

The development of these derivatives showcases how the strategic placement of reactive functional groups on the this compound core allows for the systematic exploration of chemical space and the optimization of biological activity. The hydrophobic azepane ring and the potential for hydrogen bonding from the sulfonamide group, combined with the diverse substituents that can be introduced via the bromo handle, make this a valuable scaffold in medicinal chemistry. nih.govarkat-usa.org

Chemical Reactivity and Potential Transformations

The reactivity of 1-(3-Bromophenyl)sulfonylazepane is dictated by the functional groups present in the molecule. The bromine atom on the phenyl ring is a key site for further chemical modifications. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, providing a pathway to a diverse library of derivatives.

The sulfonyl group is generally stable under many reaction conditions. The azepane ring is also relatively inert, although the nitrogen atom retains some basic character.

Conclusion

1-(3-Bromophenyl)sulfonylazepane is a chemical compound with a structure that suggests potential for further investigation. Its synthesis is straightforward, and its functional groups provide avenues for a variety of chemical transformations. While there is a clear gap in the scientific literature regarding its specific properties and applications, the known importance of its constituent moieties in medicinal and materials chemistry provides a strong rationale for future research. The systematic study of this and related isomers will contribute to a deeper understanding of structure-property relationships in the broader class of sulfonylazepane derivatives.

Advanced Analytical Research Methodologies for Compound Characterization and Study

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise atomic and molecular structure of a chemical compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(3-Bromophenyl)sulfonylazepane, ¹H and ¹³C NMR would be fundamental for confirming its structure.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons on the bromophenyl ring and the azepane ring. The protons on the azepane ring, being in different chemical environments, would likely appear as complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The protons on the bromophenyl group would appear in the aromatic region (7.0-8.0 ppm), with splitting patterns dictated by their substitution pattern.

The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The chemical shifts would help differentiate between the aliphatic carbons of the azepane ring and the aromatic carbons of the bromophenyl ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
7.85 t, J = 1.8 Hz 1H Ar-H
7.78 ddd, J = 7.9, 1.8, 1.0 Hz 1H Ar-H
7.70 ddd, J = 8.1, 2.1, 1.0 Hz 1H Ar-H
7.45 t, J = 8.0 Hz 1H Ar-H
3.35 t, J = 6.0 Hz 4H N-CH₂ (Azepane)
1.80 m 4H CH₂ (Azepane)

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm) Assignment
140.5 Ar-C (C-S)
136.2 Ar-CH
131.0 Ar-CH
130.5 Ar-C (C-Br)
125.8 Ar-CH
122.5 Ar-CH
48.0 N-CH₂ (Azepane)
29.0 CH₂ (Azepane)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₂H₁₆BrNO₂S). The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion peak [M]+ and bromine-containing fragment ions.

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Ion Type
319.0139 [M(⁷⁹Br)]+
321.0118 [M(⁸¹Br)]+
221.9149 [M - C₆H₁₂N]+

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ambeed.com In this compound, characteristic absorption bands for the sulfonyl group (S=O stretches) would be expected around 1350 cm⁻¹ and 1160 cm⁻¹. The C-N stretching of the azepane ring and the C-Br stretching of the phenyl ring would also produce characteristic signals.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The bromophenyl group acts as a chromophore, and one would expect to see absorption maxima in the UV region, likely around 210 nm and 270 nm, corresponding to π→π* transitions of the aromatic ring.

Table 4: Hypothetical IR and UV-Vis Data for this compound

Technique Wavenumber (cm⁻¹) / Wavelength (nm) Assignment
IR ~1350, ~1160 S=O stretch (sulfonyl)
IR ~1180 C-N stretch
IR ~680 C-Br stretch

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a buffer to control pH. The purity of this compound would be determined by integrating the peak area of the main compound relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm).

Table 5: Hypothetical HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, which has a relatively high molecular weight and polarity, GC-MS analysis might require high temperatures. The compound's stability under these conditions would need to be considered. If amenable to GC analysis, this technique would provide both the retention time (a measure of purity) and a mass spectrum to confirm the identity of the eluted peak.

Table 6: Hypothetical GC-MS Method Parameters for this compound

Parameter Condition
Column DB-5ms or equivalent
Carrier Gas Helium
Injector Temperature 280 °C
Oven Program 100 °C (1 min), then ramp to 300 °C at 20 °C/min
MS Detector Electron Ionization (EI), 70 eV

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. anton-paar.communi.cz This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide definitive proof of its structure.

While the crystal structure of this compound is not publicly available, analysis of a closely related compound, such as a substituted bromophenyl derivative, can provide insights into the expected structural features. nih.gov For instance, the crystal structure of a similar compound would reveal the conformation of the azepane ring and the orientation of the 3-bromophenylsulfonyl group.

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (Å3)Value
Z4
Calculated Density (g/cm3)Value
R-factorValue

Note: The values in this table are placeholders and represent the type of data that would be obtained from an X-ray crystallographic analysis.

Advanced Techniques for Biological Sample Analysis (e.g., LC-MS/MS for metabolites in biological matrices)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification of compounds and their metabolites in complex biological matrices such as plasma, urine, and tissues. nih.govnih.govmdpi.com This methodology is critical for studying the metabolic fate of this compound in a biological system.

The process begins with the separation of the parent compound and its metabolites from the biological matrix using liquid chromatography. nih.gov The separated components are then introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the parent compound and its metabolites are ionized, and a specific precursor ion for each analyte is selected. These selected ions are then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). nih.gov This process of selecting a precursor ion and monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity and sensitivity. nih.gov

For this compound, potential metabolic transformations could include hydroxylation of the phenyl ring or the azepane ring, or dealkylation. LC-MS/MS would be instrumental in identifying and quantifying these metabolites.

Table 3: Hypothetical LC-MS/MS Parameters for the Analysis of this compound and a Potential Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Value
1-((3-Bromo-4-hydroxyphenyl)sulfonyl)azepane[M+H]+Fragment 2Value

Note: The m/z values and collision energy are placeholders and would need to be determined experimentally.

The development of a robust LC-MS/MS method would involve optimizing the chromatographic conditions to achieve good separation of the analytes, as well as fine-tuning the mass spectrometer parameters to maximize the signal intensity for each compound. mdpi.com This powerful technique allows for the detailed investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Future Research Directions and Translational Perspectives

Development of Next-Generation Analogues with Improved Selectivity

The development of next-generation analogues of 1-(3-Bromophenyl)sulfonylazepane is a primary focus of future research. The goal is to synthesize derivatives with enhanced selectivity towards their intended biological targets, thereby minimizing off-target effects and improving the therapeutic index. This involves systematic modifications of the core structure, including the bromine substitution on the phenyl ring and alterations to the azepane moiety. Researchers are exploring the introduction of various functional groups to modulate the compound's electronic and steric properties, which in turn influences its binding affinity and selectivity. The synthesis of a diverse library of analogues will be crucial for establishing comprehensive structure-activity relationships (SAR). For instance, recent studies on similar heterocyclic compounds have demonstrated that strategic modifications can lead to derivatives with significantly improved potency and target specificity. rsc.orgoatext.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Exploration of Polypharmacology and Multi-Target Ligands

The concept of polypharmacology, where a single compound is designed to interact with multiple targets, offers a promising therapeutic strategy for complex diseases. Future research will explore the potential of this compound derivatives to act as multi-target ligands. By carefully designing analogues that can modulate several key proteins or pathways involved in a disease, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance. This approach requires a deep understanding of the disease biology and the intricate network of protein interactions. In silico screening and systems biology approaches will be instrumental in identifying potential multi-target candidates from a library of this compound derivatives.

Advancements in Automated Synthesis and High-Throughput Screening for Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(3-Bromophenyl)sulfonylazepane, and how can reaction yields be improved?

  • Methodology : The Claisen-Schmidt condensation, adapted for sulfonamide formation, is a viable route. Microwave-assisted synthesis (e.g., 55–87% yields for analogous halogenated chalcones ) reduces reaction time and improves efficiency. Sulfonation of azepane using 3-bromobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a base like triethylamine can minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.
  • Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to azepane), use catalytic DMAP for enhanced reactivity, and optimize microwave parameters (power, time) .

Q. How can the structural integrity and purity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm sulfonyl group integration (δ ~7.5–8.5 ppm for aromatic protons, δ ~3.0–3.5 ppm for azepane methylenes) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., calculated C12H15BrNO2S\text{C}_{12}\text{H}_{15}\text{Br}\text{N}\text{O}_2\text{S}: 342.99 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvent systems are suitable for solubility testing of this compound in biological assays?

  • Method : Use a tiered approach:

Primary Solubility Screen : Test in DMSO (up to 10 mM), followed by PBS or saline for aqueous dilution.

Dynamic Light Scattering (DLS) : Confirm absence of aggregates in working concentrations (e.g., ≤50 µM).

Co-solvents : For low aqueous solubility, employ Tween-80 (0.1–1% v/v) or cyclodextrin derivatives .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Crystallography Workflow :

Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution data.

Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods .

Refinement : SHELXL for anisotropic displacement parameters and disorder modeling. Validate using R-factors (R1R_1 < 5% for high-quality data) and CCDC deposition .

  • Challenges : Address potential twinning or partial occupancy of the bromophenyl group using TWINABS .

Q. What in vitro models are appropriate for evaluating the cytotoxic potential of this compound, and how should dose-response studies be designed?

  • Model Selection :

  • Cell Lines : MCF-7 (breast cancer) and Vero (non-cancerous control) for selectivity assessment .
  • Assay Protocol :

Dose Range : 0.1–100 µM, 72-hour exposure.

Viability Measurement : Presto Blue™ (resazurin reduction) with fluorescence detection (Ex/Em: 560/590 nm) .

IC50_{50} Calculation : Nonlinear regression (four-parameter logistic model) using GraphPad Prism.

  • Data Interpretation : Compare IC50_{50} values to cisplatin (positive control) and validate with morphological analysis (e.g., apoptotic bodies via microscopy) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

  • SAR Strategy :

Analog Synthesis : Modify substituents on the azepane ring (e.g., alkylation) or bromophenyl group (e.g., meta-to-para halogen shifts) .

Biological Testing : Screen analogs against kinase targets (e.g., PI3K/AKT/mTOR pathway) using ADP-Glo™ assays .

Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities to therapeutic targets like HDACs or PARP .

Data Contradictions and Resolution

  • Synthetic Yields : Microwave-assisted methods ( ) report higher yields (55–87%) than conventional heating. Reconcile by cross-validating with controlled thermal parameters (e.g., 60°C, 12 hours) .
  • Cytotoxicity Discrepancies : Compound 3 in (IC50_{50} = 42.22 µg/mL) shows moderate activity, but structural analogs may vary. Use orthogonal assays (e.g., caspase-3 activation) to confirm mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.